2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide
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Overview
Description
2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromine atom, an isoquinoline moiety, and two methoxy groups attached to a benzamide core. Its molecular formula is C18H15BrN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide typically involves the following steps:
Coupling Reaction: The isoquinoline moiety is coupled with the brominated benzamide.
Methoxylation: The addition of methoxy groups to the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-isobutylbenzamide: Similar structure but with an isobutyl group instead of the isoquinoline moiety.
2-Bromo-N-methylbenzamide: Features a methyl group instead of the isoquinoline moiety.
Uniqueness
2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide is unique due to its combination of a bromine atom, isoquinoline moiety, and methoxy groups
Properties
CAS No. |
917596-84-0 |
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Molecular Formula |
C18H15BrN2O3 |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
2-bromo-N-isoquinolin-5-yl-4,5-dimethoxybenzamide |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-16-8-13(14(19)9-17(16)24-2)18(22)21-15-5-3-4-11-10-20-7-6-12(11)15/h3-10H,1-2H3,(H,21,22) |
InChI Key |
BOPKDZXIAAIEGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)Br)OC |
Origin of Product |
United States |
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